molecular formula C20H17BrN4O2 B2700377 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 114145-28-7

1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2700377
CAS RN: 114145-28-7
M. Wt: 425.286
InChI Key: FDQTWHPROPDCOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is C20H17BrN4O2. It has an average mass of 425.279 Da and a monoisotopic mass of 424.053467 Da .

Scientific Research Applications

Brominated Purine Derivatives Synthesis and Applications

Brominated purine derivatives, such as 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, are synthesized through complex chemical reactions that often involve nucleoside bases and brominated compounds. A study by Ma et al. (2007) on bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides highlights the diversity of brominated compounds, potentially including brominated purine derivatives, offering a glimpse into the synthesis and natural occurrence of such compounds (Ma et al., 2007).

Protective Groups in Purine Synthesis

The synthesis of brominated purine derivatives, particularly those with specific substitutions, often requires the use of protective groups to prevent unwanted reactions at active sites. Khaliullin and Shabalina (2020) discussed the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which is closely related to the structure of interest. This study sheds light on the complexities and methodologies in the synthesis of brominated purine derivatives, illustrating the nuanced approaches required to achieve specific molecular architectures (Khaliullin & Shabalina, 2020).

Potential Biological Activities

Although direct applications of this compound in scientific research are not detailed in the available literature, studies on similar brominated purine derivatives provide insights into their potential biological activities. The research on various brominated and benzyl-substituted purine derivatives often explores their roles as enzyme inhibitors or their potential in medicinal chemistry, as seen in the study of dipeptidyl peptidase IV (DPP-IV) inhibitors by Mo et al. (2015), indicating a possible area of application for similar compounds (Mo et al., 2015).

properties

IUPAC Name

1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQTWHPROPDCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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